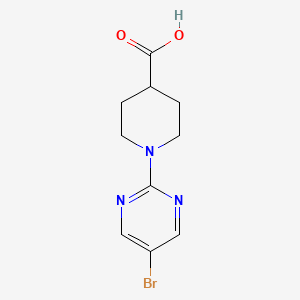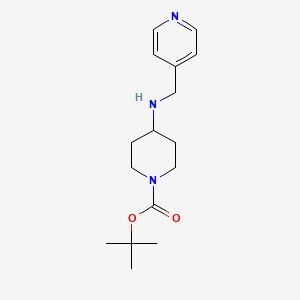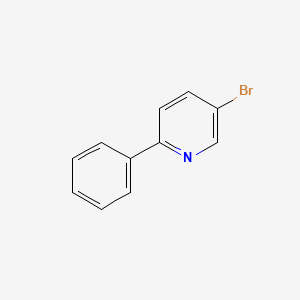
5-Bromo-2-phenylpyridine
Übersicht
Beschreibung
5-Bromo-2-phenylpyridine is a brominated pyridine derivative that serves as a key intermediate in the synthesis of various complex molecules. It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, which is a common structural motif in medicinal chemistry due to its utility in various chemical transformations.
Synthesis Analysis
The synthesis of 5-bromo-2-phenylpyridine and related compounds has been explored through various methods. For instance, efficient syntheses of 5-brominated 2,2'-bipyridines have been developed using Stille coupling reactions, which yield products in 70 to 90% yields . Another approach involves the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, avoiding the use of volatile and toxic solvents, resulting in 6-aminonicotinic acid with high yield and selectivity . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent receptor antagonist, has been described with an overall yield of 67% .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-phenylpyridine and related compounds can be characterized using various analytical techniques. For example, X-ray crystallography has been used to determine the structure of related bromopyridine derivatives, revealing the presence of intermolecular interactions such as hydrogen bonds and π-interactions . Similarly, the structure of 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide was established by single-crystal X-ray diffraction, showing dimeric forms due to non-bonding interactions .
Chemical Reactions Analysis
5-Bromo-2-phenylpyridine can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, halogen dance reactions have been used to synthesize pentasubstituted pyridines from halogen-rich intermediates . Additionally, bromine-magnesium exchange reactions have been employed to synthesize symmetrical pyridyl selenium compounds , and iodo-magnesium exchange reactions have been used to create reactive intermediates for the synthesis of functionalized pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-phenylpyridine are influenced by the presence of the bromine atom. The bromine atom increases the density and molecular weight of the compound and can affect its boiling and melting points. The reactivity of the bromine atom also allows for further functionalization of the pyridine ring, as demonstrated in the synthesis of various derivatives . The crystal structure of related compounds, such as 2-amino-5-bromopyridinium 2-carboxybenzoate, shows that the bromopyridine unit can engage in hydrogen bonding and π–π interactions, which can influence the compound's solubility and stability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
5-Bromo-2-phenylpyridine and related compounds have been a focal point in synthetic chemistry, particularly for the preparation of metal-complexing molecular rods and other structurally intricate molecules. Schwab, Fleischer, and Michl (2002) developed efficient syntheses of 5-brominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are valuable in this context. These compounds were synthesized using Stille coupling and bromination of bipyrimidine, showcasing their potential as building blocks in molecular design (Schwab, Fleischer, & Michl, 2002).
Catalytic Properties
5-Bromo-2-phenylpyridine derivatives have been studied for their catalytic properties. Wang et al. (2011) synthesized CNN pincer Pd(II) and Ru(II) complexes with N-substituted-2-aminomethyl-6-phenylpyridines, derived from 6-bromo-2-picolinaldehyde. These complexes demonstrated significant catalytic activities, notably in allylation of aldehydes and transfer hydrogenation of ketones, indicating their utility in catalysis (Wang et al., 2011).
Halogen-Rich Intermediates
In the realm of medicinal chemistry, 5-bromo-2-phenylpyridine and similar halogen-rich pyridines are considered valuable. Wu et al. (2022) developed syntheses for halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can be used to generate a variety of pentasubstituted pyridines. These compounds hold potential for further chemical manipulations in drug development (Wu et al., 2022).
Biological and Medical Research
In biological research, 5-Bromo-2′-deoxyuridine, a related compound, has been used to study cell turnover kinetics. Bonhoeffer et al. (2000) developed a mathematical framework to analyze BrdU-labeling experiments, which helps in quantifying cell proliferation and loss rates. This research provides a quantitative approach to understanding cell turnover in various biological contexts (Bonhoeffer et al., 2000).
Safety and Environmental Concerns
There are also studies focused on the safe handling of compounds like 5-Bromo-2-nitropyridine. Agosti et al. (2017) discussed the challenges and solutions for handling hydrogen peroxide oxidations on a large scale, particularly for synthesizing 5-Bromo-2-nitropyridine, highlighting the importance of safety in chemical manufacturing processes (Agosti et al., 2017).
Safety And Hazards
5-Bromo-2-phenylpyridine is associated with several safety hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and keeping the container tightly closed in a dry and well-ventilated place .
Zukünftige Richtungen
5-Bromo-2-phenylpyridine has potential applications in the field of organic light-emitting diodes (OLEDs) due to its ability to form tris-heteroleptic Iridium (III) when reacted with iridium (III) chloride . This suggests that the compound could play a significant role in the development of new OLED technologies .
Eigenschaften
IUPAC Name |
5-bromo-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNGIODVYLTUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376520 | |
| Record name | 5-bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-phenylpyridine | |
CAS RN |
27012-25-5 | |
| Record name | 5-bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

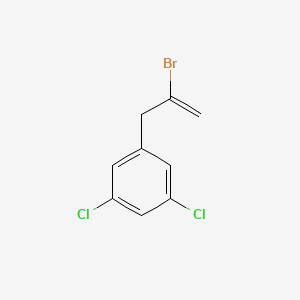
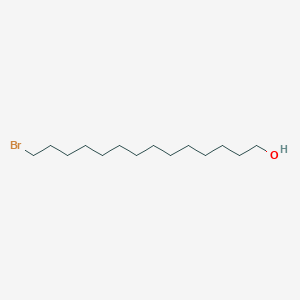
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
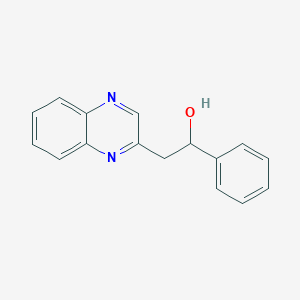

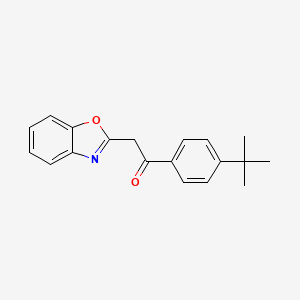

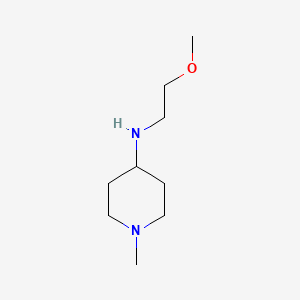

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
